molecular formula C10H13ClN2O B1315545 N-(6-Chloropyridin-2-yl)pivalamide CAS No. 86847-84-9

N-(6-Chloropyridin-2-yl)pivalamide

Cat. No.: B1315545
CAS No.: 86847-84-9
M. Wt: 212.67 g/mol
InChI Key: YPWKLBCTOUEZKE-UHFFFAOYSA-N
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Description

N-(6-Chloropyridin-2-yl)pivalamide is an organic compound with the molecular formula C10H13ClN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a chlorine atom at the 6-position of the pyridine ring and a pivalamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloropyridin-2-yl)pivalamide typically involves the reaction of 6-chloro-2-aminopyridine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

6-Chloro-2-aminopyridine+Pivaloyl chlorideThis compound+HCl\text{6-Chloro-2-aminopyridine} + \text{Pivaloyl chloride} \rightarrow \text{this compound} + \text{HCl} 6-Chloro-2-aminopyridine+Pivaloyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloropyridin-2-yl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The pivalamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Hydrolysis: Products include 6-chloro-2-aminopyridine and pivalic acid.

Scientific Research Applications

N-(6-Chloropyridin-2-yl)pivalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: this compound derivatives are explored for their potential use in drug development. Their ability to modulate specific biological pathways makes them candidates for treating various diseases.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides. Its chemical properties make it suitable for formulating active ingredients in agricultural products.

Mechanism of Action

The mechanism of action of N-(6-Chloropyridin-2-yl)pivalamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

N-(6-Chloropyridin-2-yl)pivalamide can be compared with other similar compounds, such as:

  • N-(6-Allyl-2-chloropyridin-3-yl)pivalamide
  • N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
  • N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

These compounds share a similar pyridine core structure but differ in the substituents attached to the ring. The presence of different functional groups can significantly influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific substitution pattern, which imparts distinct properties and makes it suitable for various research and industrial applications.

Properties

IUPAC Name

N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWKLBCTOUEZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522670
Record name N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-84-9
Record name N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-6-chloropyridine (3.0 g, 23.3 mmol) in dichloromethane (45 mL) under argon was added triethylamine (4.10 mL, 29.2 mmol) and the reaction cooled to 0° C. (ice bath). A solution of trimethylacetyl chloride (3.16 mL, 25.7 mmol) in dichloromethane (10 mL) was added dropwise over 20 min before stirring for 30 min at 0° C. The reaction was brought up to rt and stirred for a further 5 h, then water (30 mL) was added. The organics were separated and washed with Na2CO3 solution (2×50 mL), dried,(MgSO4) and solvent removed in vacuo. Purification by column chromatography (SiO2, CH2Cl2) gave the title compound. m/z (ES+)=213.04 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
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4.1 mL
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reactant
Reaction Step One
Quantity
45 mL
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solvent
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Quantity
3.16 mL
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reactant
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10 mL
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30 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a precooled (−10° C.) suspension of 6-amino-2-(pivaloylamino)pyridine (28.00 g, 0.145 mol) in conc. aqueous HCl (150 mL) was added potassium nitrite (14.81 g, 0.174 mol) dissolved in water (8 mL) over a 1.5 h period. The resulting reaction mixture was stirred for 5 h at −10° C. under nirogen, before ajustment of the pH to 9 by addition of conc. aqueous NaOH. The aqueous solution was extracted with ethyl acetate (3×100 mL) and the organic fractions washed with 2M NaOH (3×40 mL). The organic phase was dried (MgSO4), evaporated in vacuo and recrystallised from n-hexane/ethyl acetae to give the desired product (17,70 g (58%) as a white powder (m.p. 86-87° C.). 1H NMR (DMSO-d6): δ 10.08 (s br, 1H), 8.04 (d, 8.1 Hz, 1H), 7.81 (t, 8.1 Hz, 1H), 7.17 (d, 8.1 Hz, 1H), 1.22 (s, 9H). 13C NMR (DMSO-d6): δ 177.4, 152.5, 147.8, 141.4, 119.0, 112.8, 39.4, 26.8. FAB+ MS (m/z): 213.06 M+H+, calc. for C10H13ClN2O+H+ 213.0795.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
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14.81 g
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
8 mL
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 6-chloropyridin-2-amine (20.0 g, 156 mmol) and triethylamine (23.7 mL, 171 mmol) in 100 mL toluene at 50° C. was added pivaloyl chloride (19.6 mL, 163 mmol) dropwise via syringe. The reaction mixture was allowed to stir, and eventually became a solid mass. 50 mL toluene was added. The reaction mixture was heated overnight, and cooled to ambient temperature. The reaction mixture was quenched with 400 mL 2N aq. HCl, and diluted with 300 mL EtOAc. The organic layer was washed with water, brine, dried over sodium sulfate, filtered, and concentrated to a solid. The solid was dissolved in a min. volume of hot MTBE (50° C.), and approx. 300 mL hexanes was added with swirling. On standing, crystals form, which were collected by filtration, rinsing with hexanes to give a total of N-(6-chloropyridin-2-yl)pivalamide. MS (ESI) m/z: calculated: 212.1; Observed: 213.2 (M++1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
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Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Pivaloyl chloride (18.7 mL, 151.6 mmol) was slowly added to an ice-cooled solution of 6-chloropyridin-2-amine (15 g, 116.7 mmol) and triethylamine (24.25 mL, 124.96 mmol) in DCM (180 mL). The mixture was stirred in an ice-bath for 15 min and then at rt for 6 h. The mixture was poured into water. The organic layer was washed with saturated aq NaHCO3, brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give N-(6-chloropyridin-2-yl)pivalamide (intermediate 5) (20.01 g, 81%) as a yellow solid.
Quantity
18.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
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reactant
Reaction Step Two
Quantity
24.25 mL
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reactant
Reaction Step Two
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Quantity
180 mL
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solvent
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Quantity
0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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